molecular formula C11H14ClNO3 B13517132 Ethyl (5-chloro-2-methoxyphenyl)glycinate

Ethyl (5-chloro-2-methoxyphenyl)glycinate

Cat. No.: B13517132
M. Wt: 243.68 g/mol
InChI Key: PGNLBKXTMCEBAE-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an amino-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(5-BROMO-2-METHOXYPHENYL)AMINO]ACETATE: Similar structure with a bromine atom instead of chlorine.

    ETHYL 2-[(5-FLUORO-2-METHOXYPHENYL)AMINO]ACETATE: Contains a fluorine atom in place of chlorine.

    ETHYL 2-[(5-IODO-2-METHOXYPHENYL)AMINO]ACETATE: Iodine substitution instead of chlorine.

Uniqueness

The uniqueness of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETATE lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-methoxyanilino)acetate

InChI

InChI=1S/C11H14ClNO3/c1-3-16-11(14)7-13-9-6-8(12)4-5-10(9)15-2/h4-6,13H,3,7H2,1-2H3

InChI Key

PGNLBKXTMCEBAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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